

# Application Notes and Protocols for Evaluating the Anti-Hemolytic Effects of GBT1118

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | GBT1118   |
| Cat. No.:      | B12395295 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GBT1118** is an experimental small molecule that acts as an allosteric modulator of hemoglobin's affinity for oxygen.<sup>[1]</sup> By binding to hemoglobin, **GBT1118** stabilizes the oxygenated state of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS) that is the primary cause of sickle cell disease (SCD) pathology.<sup>[2][3]</sup> This mechanism of action is anticipated to reduce red blood cell (RBC) sickling, improve RBC health, and consequently decrease hemolysis.<sup>[2][4]</sup> **GBT1118** is an analog of voxelotor, a drug approved for the treatment of SCD.<sup>[5][6]</sup>

These application notes provide a detailed protocol for evaluating the in vitro and ex vivo anti-hemolytic effects of **GBT1118**. The described assays are crucial for understanding the efficacy of **GBT1118** and similar compounds in preventing RBC destruction.

## Mechanism of Action

**GBT1118** covalently and reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.<sup>[1]</sup> This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, even under hypoxic conditions. In individuals with sickle cell disease, the deoxygenated form of sickle hemoglobin (deoxy-HbS) is prone to polymerization, leading to the characteristic sickling of red blood cells. By increasing the proportion of oxygenated hemoglobin (oxy-Hb), **GBT1118**

inhibits HbS polymerization, reduces cell sickling, and mitigates downstream pathological events, including hemolysis.[2][3]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GBT1118 | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 2. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 4. The effect of the antisickling compound GBT1118 on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating the Anti-Hemolytic Effects of GBT1118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395295#protocol-for-evaluating-gbt1118-s-effect-on-hemolysis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)